3,4-Diacetoxybenzoic acid
Overview
Description
3,4-Diacetoxybenzoic acid is an organic compound with the molecular formula C11H10O6. It is a derivative of benzoic acid, where the hydroxyl groups at positions 3 and 4 are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
3,4-Diacetoxybenzoic acid is a biochemical used in proteomics research . .
Biochemical Pathways
It’s known that it has potent inhibitory activity against lipoxygenase , an enzyme responsible for the production of leukotrienes and other lipid compounds .
Result of Action
Its inhibitory activity against lipoxygenase suggests that it may influence the production of leukotrienes and other lipid compounds .
Biochemical Analysis
Biochemical Properties
3,4-Diacetoxybenzoic acid interacts with various enzymes and proteins in biochemical reactions. It has been found to have potent inhibitory activity against lipoxygenase , an enzyme that plays a crucial role in the production of leukotrienes and other lipid compounds in the human body. The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
Given its inhibitory activity against lipoxygenase , it can be inferred that this compound may influence cell function by affecting lipid metabolism pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with lipoxygenase . By binding to the active site of this enzyme, this compound inhibits the enzyme’s function, thereby affecting the production of leukotrienes and other lipid compounds. This can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
Given its inhibitory activity against lipoxygenase , it can be inferred that this compound may be involved in lipid metabolism pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diacetoxybenzoic acid can be synthesized from protocatechuic acid (3,4-dihydroxybenzoic acid) through acetylation. The typical procedure involves dissolving protocatechuic acid in pyridine and adding acetic anhydride dropwise at 0°C. The mixture is stirred in an ice bath for 2 hours and then poured into ice water to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from protocatechuic acid and acetic anhydride is scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diacetoxybenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield protocatechuic acid.
Esterification: It can form esters with alcohols under acidic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of a strong acid or base.
Esterification: Requires an acid catalyst such as sulfuric acid.
Oxidation and Reduction: Conditions depend on the desired transformation and the specific reagents used.
Major Products:
Hydrolysis: Yields protocatechuic acid.
Esterification: Produces various esters depending on the alcohol used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
3,4-Diacetoxybenzoic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: Employed in the synthesis of other chemical compounds and materials.
Comparison with Similar Compounds
Protocatechuic Acid: The parent compound of 3,4-Diacetoxybenzoic acid, known for its antioxidant properties.
3,4-Dihydroxybenzoic Acid: Another derivative of benzoic acid with hydroxyl groups at positions 3 and 4.
3,4-Diacetoxybenzaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group.
Uniqueness: this compound is unique due to its acetoxy groups, which can be hydrolyzed to release protocatechuic acid. This property makes it a valuable intermediate in organic synthesis and a potential prodrug for delivering protocatechuic acid in biological systems .
Properties
IUPAC Name |
3,4-diacetyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-6(12)16-9-4-3-8(11(14)15)5-10(9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSTYFZOUSZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207254 | |
Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58534-64-8, 58543-13-8 | |
Record name | 3,4-Bis(acetyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58534-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tachistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-bis(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diacetoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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